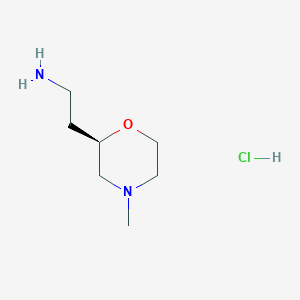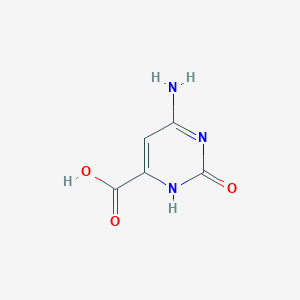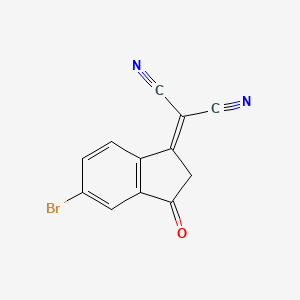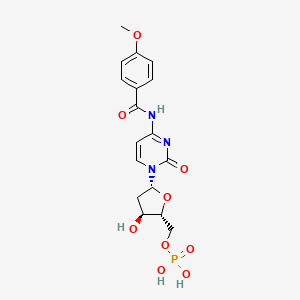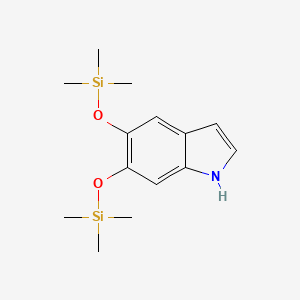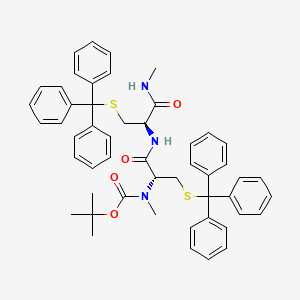
tert-butyl Methyl((R)-1-(((R)-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its tert-butyl and tritylthio groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate typically involves multiple steps, including the protection of amino groups, formation of amide bonds, and introduction of tritylthio groups. The reaction conditions often require the use of specific reagents such as tert-butyl chloroformate, trityl chloride, and methylamine under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of oxygen atoms, forming amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for probing biological pathways and understanding molecular functions.
Medicine
In medicine, the compound has potential applications in drug development. Its structural features allow for the design of novel therapeutic agents that can target specific biological pathways, offering new avenues for treating diseases.
Industry
In the industrial sector, tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved include signal transduction and metabolic processes, where the compound can alter the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the tritylthio moieties.
Methyl carbamate: Another related compound with a simpler structure and different reactivity.
Tritylthio derivatives: Compounds with tritylthio groups that exhibit similar chemical properties and reactivity.
Uniqueness
tert-Butyl Methyl(®-1-((®-1-(methylamino)-1-oxo-3-(tritylthio)propan-2-yl)amino)-1-oxo-3-(tritylthio)propan-2-yl)carbamate is unique due to its combination of tert-butyl, methylamino, and tritylthio groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C51H53N3O4S2 |
|---|---|
Poids moléculaire |
836.1 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[(2R)-1-[[(2R)-1-(methylamino)-1-oxo-3-tritylsulfanylpropan-2-yl]amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C51H53N3O4S2/c1-49(2,3)58-48(57)54(5)45(37-60-51(41-30-18-9-19-31-41,42-32-20-10-21-33-42)43-34-22-11-23-35-43)47(56)53-44(46(55)52-4)36-59-50(38-24-12-6-13-25-38,39-26-14-7-15-27-39)40-28-16-8-17-29-40/h6-35,44-45H,36-37H2,1-5H3,(H,52,55)(H,53,56)/t44-,45-/m0/s1 |
Clé InChI |
XLIASKUKKPQDJT-GSVOJQHPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)

![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
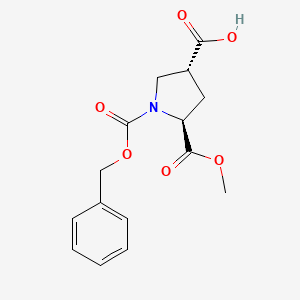
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
![3,4-dichloro-N-[(2,4-diaminoquinazolin-6-yl)methyl]benzamide](/img/structure/B15218475.png)


